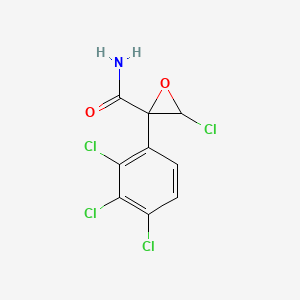
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide is a heterocyclic organic compound with the molecular formula C9H5Cl4NO2 and a molecular weight of 300.953 g/mol . It is known for its complex structure, which includes a chlorinated oxirane ring and a carboxamide group. This compound is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 2,3,4-trichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the carboxamide. Finally, the oxirane ring is introduced through an epoxidation reaction using a suitable oxidizing agent .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-(2,4-dichlorophenyl)oxirane-2-carboxamide
- 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide
- 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide
- 2-(2,4-dichlorophenyl)oxirane-2-carboxamide
Uniqueness
3-Chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
23474-43-3 |
|---|---|
Molekularformel |
C9H5Cl4NO2 |
Molekulargewicht |
300.9 g/mol |
IUPAC-Name |
3-chloro-2-(2,3,4-trichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H5Cl4NO2/c10-4-2-1-3(5(11)6(4)12)9(8(14)15)7(13)16-9/h1-2,7H,(H2,14,15) |
InChI-Schlüssel |
BRSYMLUWFHEDPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C2(C(O2)Cl)C(=O)N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


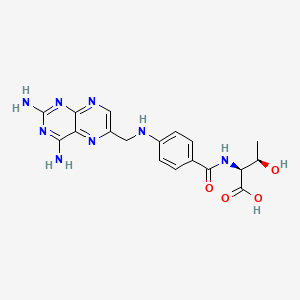
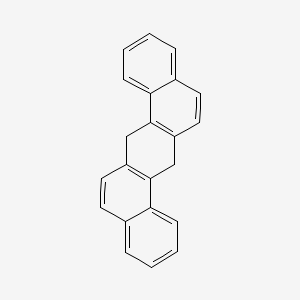
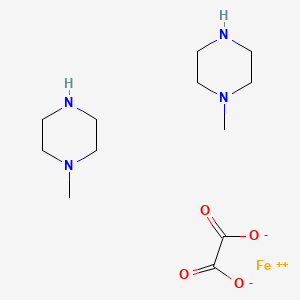
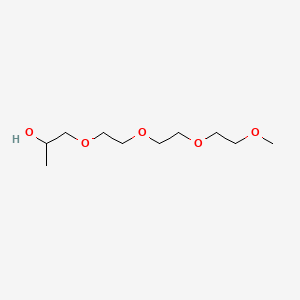
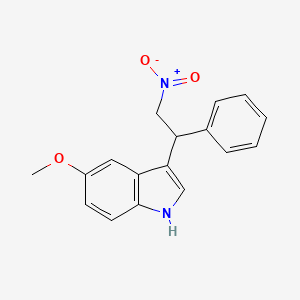
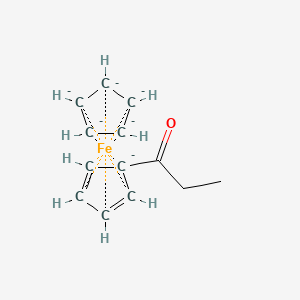
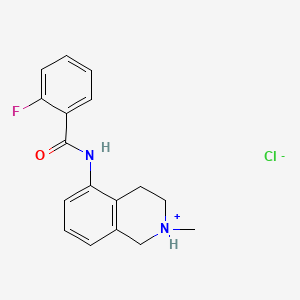
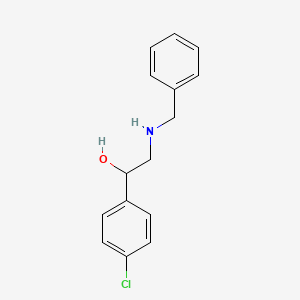
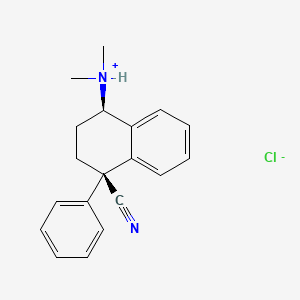
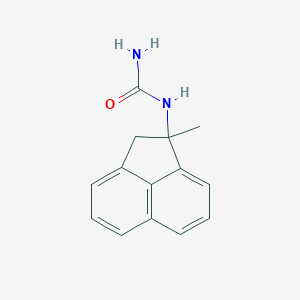
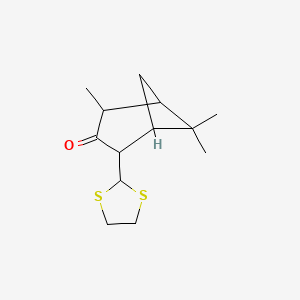
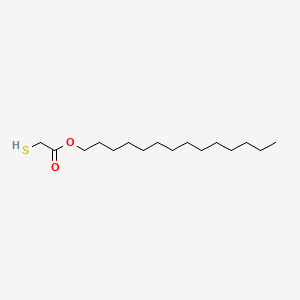
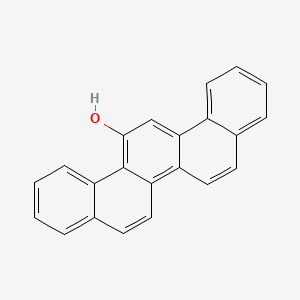
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
